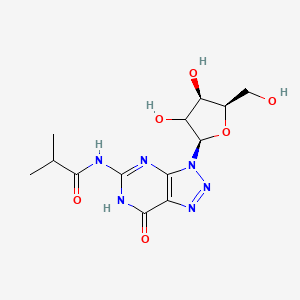

N2-iso-Butyryl-8-azaguanosine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C13H18N6O6 |

|---|---|

Molecular Weight |

354.32 g/mol |

IUPAC Name |

N-[3-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-oxo-6H-triazolo[4,5-d]pyrimidin-5-yl]-2-methylpropanamide |

InChI |

InChI=1S/C13H18N6O6/c1-4(2)10(23)15-13-14-9-6(11(24)16-13)17-18-19(9)12-8(22)7(21)5(3-20)25-12/h4-5,7-8,12,20-22H,3H2,1-2H3,(H2,14,15,16,23,24)/t5-,7+,8?,12-/m1/s1 |

InChI Key |

YXSNPSJNGUWKNS-MZRDIJRWSA-N |

Isomeric SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=NN2[C@H]3C([C@H]([C@H](O3)CO)O)O |

Canonical SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=NN2C3C(C(C(O3)CO)O)O |

Origin of Product |

United States |

Foundational & Exploratory

N2-iso-Butyryl-8-azaguanosine: A Technical Overview of a Novel Nucleoside Analog

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the available chemical and biological information for N2-iso-Butyryl-8-azaguanosine. Due to the limited publicly available experimental data for this specific molecule, this document also leverages data from its parent compound, 8-azaguanine (B1665908), and related N2-acylated nucleosides to provide a scientifically grounded perspective on its potential properties and biological significance.

Core Chemical Properties

While detailed experimental data for this compound is scarce, its fundamental properties have been identified from chemical supplier databases.

| Property | Value | Source |

| Synonym | N-[3-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-oxo-6H-triazolo[4,5-d]pyrimidin-5-yl]-2-methylpropanamide | CD BioGlyco |

| CAS Number | 2328168-83-6 | CD BioGlyco |

| Molecular Formula | C13H18N6O6 | CD BioGlyco[1] |

| Molecular Weight | 354.32 g/mol | CD BioGlyco[1] |

| Physical Form | Solid | CD BioGlyco[1] |

| Purity | ≥95.0% | CD BioGlyco[1] |

A brief description suggests that the bulky isobutyryl group at the N2 position may enhance hydrophobic interactions within nucleic acid aggregates, potentially influencing binding affinities.[1] Its primary application is noted in the synthesis of new nucleoside compounds to study their performance and application in biological systems.[1]

The Parent Compound: 8-Azaguanine

The core of the molecule is 8-azaguanine, a purine (B94841) analog that has been extensively studied. Understanding its properties is crucial for predicting the behavior of its derivatives.

Chemical and Physical Properties of 8-Azaguanine

| Property | Value | Source |

| Molecular Formula | C4H4N6O | PubChem[2] |

| Molecular Weight | 152.11 g/mol | PubChem[2] |

| Melting Point | >300 °C | Sigma-Aldrich, PubChem[2][3] |

| Solubility | Insoluble in water. Soluble in DMSO (warmed). | PubChem, Sigma-Aldrich[2][3] |

| Appearance | White to beige powder | Sigma-Aldrich[3] |

Biological Activity and Mechanism of Action of 8-Azaguanine

8-Azaguanine is a well-known antimetabolite with antineoplastic activity.[4][5][6] Its mechanism of action involves its incorporation into ribonucleic acids (RNA), which disrupts normal biosynthetic pathways and inhibits cellular growth.[4][6][7]

The biological activity of 8-azaguanine is dependent on its metabolic activation by the enzyme Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT).[7] This enzyme converts 8-azaguanine into 8-azaguanosine monophosphate (azaGMP).[7] Subsequent phosphorylation to the triphosphate form (azaGTP) allows its incorporation into RNA in place of guanine.[7] The presence of 8-azaguanine in messenger RNA (mRNA) disrupts protein synthesis, specifically inhibiting the initiation of translation.[7][8] This disruption can lead to cell cycle arrest and apoptosis.[7]

References

- 1. NewCan Biotech Limited (Page 10) @ ChemBuyersGuide.com, Inc. [chembuyersguide.com]

- 2. targetmol.com [targetmol.com]

- 3. researchgate.net [researchgate.net]

- 4. CAS [chemicalbook.com]

- 5. 8-Azaguanine | C4H4N6O | CID 135403646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Shanghai meikai technology co., ltd Product Catalog_Page48_ChemicalBook [chemicalbook.com]

- 7. 8-Azaguanine - Wikipedia [en.wikipedia.org]

- 8. Further evidence on the mode of action of 8-azaguanine (guanazolo) in tumor inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

N²-iso-Butyryl-8-azaguanosine: An In-Depth Technical Guide on the Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N²-iso-Butyryl-8-azaguanosine is a synthetic purine (B94841) analogue belonging to the class of antimetabolites. While specific data for the N²-iso-butyryl derivative is not prevalent in publicly available literature, its core structure, 8-azaguanosine, has a well-documented mechanism of action. This guide delineates the established mechanism of 8-azaguanine (B1665908) and its nucleoside, which is foundational to understanding the potential activity of its derivatives. The primary mechanism hinges on its intracellular activation to a nucleotide form, followed by its fraudulent incorporation into RNA and disruption of essential purine metabolic pathways. This leads to catastrophic errors in protein synthesis and ultimately, cell death.

Core Mechanism of Action: A Multi-pronged Approach

The cytotoxic effects of 8-azaguanine-based compounds are not exerted by the parent molecule itself. Instead, they function as prodrugs that must undergo intracellular metabolic activation to exert their antineoplastic and antimetabolic activities.[1] The mechanism can be dissected into three key stages: metabolic activation, inhibition of purine biosynthesis, and incorporation into nucleic acids.

Metabolic Activation via the Salvage Pathway

The primary route of activation for 8-azaguanine is the purine salvage pathway. The enzyme Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) recognizes 8-azaguanine as a substrate, catalyzing its conversion to 8-azaguanosine monophosphate (8-aza-GMP).[1] This initial phosphorylation is the rate-limiting step for its cytotoxic activity. Subsequently, cellular kinases further phosphorylate 8-aza-GMP to its diphosphate (B83284) (8-aza-GDP) and triphosphate (8-aza-GTP) forms.

Figure 1: Metabolic activation pathway of 8-azaguanine and its incorporation into RNA.

Inhibition of De Novo Purine Biosynthesis

The activated metabolite, 8-aza-GMP, is structurally similar to inosine (B1671953) monophosphate (IMP). This allows it to act as a competitive inhibitor of IMP dehydrogenase (IMPDH), a critical enzyme in the de novo purine biosynthesis pathway.[1] IMPDH catalyzes the conversion of IMP to xanthosine (B1684192) monophosphate (XMP), a precursor for the synthesis of guanine (B1146940) nucleotides. By inhibiting this step, 8-azaguanine disrupts the normal synthesis of guanine nucleotides, which are essential for DNA and RNA synthesis.

Figure 2: Inhibition of IMP Dehydrogenase (IMPDH) by 8-aza-GMP.

Incorporation into RNA: The Primary Cytotoxic Mechanism

A significant body of evidence points to the incorporation of 8-azaguanosine triphosphate (8-aza-GTP) into RNA as the principal mechanism of its toxicity.[2][3] This fraudulent incorporation leads to the synthesis of dysfunctional RNA molecules. The presence of the 8-azaguanine base disrupts the normal secondary structure of RNA and interferes with its processing and function. Specifically, it has been shown to inhibit the initiation of translation by preventing the formation of the 43S and 80S ribosome initiation complexes, thereby halting protein synthesis.[4] In contrast to thiopurines like 6-thioguanine, the toxicity of 8-azaguanine is not primarily due to its incorporation into DNA.[2]

Quantitative Data Summary

While specific quantitative data for N²-iso-Butyryl-8-azaguanosine is unavailable, the following table summarizes the nature of data typically generated to evaluate the activity of 8-azaguanine compounds.

| Parameter | Cell Line | Typical Value Range | Method | Reference |

| IC₅₀ (Cytotoxicity) | H.Ep. 2 | µM range | Cell Viability Assay (e.g., MTT, AlamarBlue) | [2] |

| Inhibition of Purine Biosynthesis | H.Ep. 2 | % reduction in purine pools | Radioactive Precursor Incorporation (e.g., ¹⁴C-hypoxanthine) | [2] |

| RNA Incorporation | Various | pmol/µg RNA | HPLC or Mass Spectrometry | [2] |

| Protein Synthesis Inhibition | Various | % inhibition | Radioactive Amino Acid Incorporation (e.g., ³⁵S-methionine) | [4] |

Experimental Protocols

The following are generalized methodologies for key experiments used to elucidate the mechanism of action of 8-azaguanine analogues.

Cell Viability and Cytotoxicity Assay

-

Cell Culture: Plate cells (e.g., H.Ep. 2) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of the test compound (e.g., 0.1 to 100 µM) for a specified period (e.g., 48-72 hours).

-

Viability Assessment: Add a viability reagent (e.g., MTT or resazurin) and incubate according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance or fluorescence using a plate reader.

-

Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of viable cells against the log of the compound concentration.

Analysis of Incorporation into RNA

-

Cell Treatment: Expose cells to the test compound for a defined period.

-

RNA Extraction: Lyse the cells and isolate total RNA using a standard method (e.g., Trizol reagent or column-based kits).

-

RNA Digestion: Digest the purified RNA to its constituent nucleosides using a cocktail of enzymes (e.g., nuclease P1 and alkaline phosphatase).

-

LC-MS/MS Analysis: Separate and quantify the resulting nucleosides (including 8-azaguanosine) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Quantification: Determine the amount of 8-azaguanosine incorporated per microgram of total RNA.

Protein Synthesis Inhibition Assay

-

Cell Treatment: Pre-treat cells with the test compound for a specified duration.

-

Radiolabeling: Add a radioactive amino acid (e.g., ³⁵S-methionine) to the culture medium and incubate for a short period (e.g., 1-2 hours).

-

Cell Lysis and Precipitation: Wash and lyse the cells. Precipitate the proteins using trichloroacetic acid (TCA).

-

Scintillation Counting: Collect the protein precipitate on a filter and measure the incorporated radioactivity using a scintillation counter.

-

Analysis: Compare the radioactivity in treated samples to untreated controls to determine the percentage of protein synthesis inhibition.

Figure 3: Generalized experimental workflow for evaluating the mechanism of action.

Conclusion

The N²-iso-butyryl moiety of the queried compound likely serves as a pro-drug feature, potentially enhancing cell permeability or influencing the rate of metabolic activation. However, the core mechanism of action is expected to mirror that of 8-azaguanine and 8-azaguanosine. This involves a cascade of metabolic activation, inhibition of de novo purine synthesis, and, most critically, incorporation into RNA, leading to a profound disruption of protein synthesis and cellular function. The experimental frameworks provided herein offer a robust starting point for the detailed characterization of this and other novel purine analogues.

References

- 1. benchchem.com [benchchem.com]

- 2. Mechanisms of action of 6-thioguanine, 6-mercaptopurine, and 8-azaguanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Identification of 8-Azaguanine Biosynthesis–Related Genes Provides Insight Into the Enzymatic and Non-enzymatic Biosynthetic Pathway for 1,2,3-Triazole - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Antiviral Profile of 8-Azaguanine and its Analogs: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive searches for in vitro antiviral activity data specific to N2-iso-Butyryl-8-azaguanosine did not yield any publicly available information. This document therefore provides a comprehensive overview of the in vitro antiviral activity of the parent compound, 8-azaguanine (B1665908), and its other derivatives, for which research data is accessible.

Introduction

8-Azaguanine is a synthetic purine (B94841) analog that has been a subject of interest in antiviral research due to its role as an antimetabolite.[1] By interfering with nucleic acid synthesis and other vital cellular processes that viruses exploit for replication, 8-azaguanine and its derivatives have demonstrated potential against various viral pathogens.[1] The primary antiviral activity of 8-azaguanine and its analogs has been reported against the Human Immunodeficiency Virus (HIV).[1] This technical guide consolidates the available quantitative data, experimental protocols, and relevant cellular pathways to provide a detailed resource for researchers in the field.

Quantitative Antiviral and Cytotoxicity Data

The in vitro efficacy of 8-azaguanine and its derivatives is typically quantified by determining the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50). The selectivity index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the compound's therapeutic window.

| Compound | Virus | Cell Line | EC50 (µg/mL) | CC50 (µg/mL) | Selectivity Index (SI) | Reference |

| PME-8-azaguanine | HIV-1 | MT-4, CEM | ~2 | Not Reported | Not Reported | [2] |

| PME-8-azaguanine | HIV-2 | MT-4, CEM | ~2 | Not Reported | Not Reported | [2] |

| (R)-PMP-8-azaguanine | HIV-1 | MT-4, CEM | ~2 | Not Reported | Not Reported | [2] |

| (R)-PMP-8-azaguanine | HIV-2 | MT-4, CEM | ~2 | Not Reported | Not Reported | [2] |

| 9-(S)-HPMP-8-azaadenine | HSV-1, HSV-2, CMV | Not Reported | 0.2-7 | Not Reported | Not Reported | [2] |

| 9-(S)-HPMP-8-azaadenine | VZV | Not Reported | 0.04-0.4 | Not Reported | Not Reported | [2] |

| PME-8-azaguanine | HSV-1, HSV-2, CMV | Not Reported | 0.2-7 | Not Reported | Not Reported | [2] |

| PME-8-azaguanine | VZV | Not Reported | 0.04-0.4 | Not Reported | Not Reported | [2] |

Note: The available literature on the antiviral activity of 8-azaguanine analogs is limited. The EC50 values for 8-azaguanine against a wider array of viruses are not extensively reported in publicly accessible sources.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of 8-azaguanine and its analogs.

Determination of Antiviral Activity (EC50) and Cytotoxicity (CC50) using MTT Assay

This protocol outlines a method to determine the EC50 of a compound against a target virus and its CC50 in a host cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

A. Cytotoxicity Assay (CC50 Determination)

-

Cell Seeding: Seed host cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Preparation: Prepare serial dilutions of the test compound (e.g., 8-azaguanine) in complete medium.

-

Treatment: Remove the medium from the cells and add 100 µL of the various concentrations of the test compound to the wells. Include wells with medium only (blank) and wells with cells and medium without the compound (cell control).

-

Incubation: Incubate the plate for a period equivalent to the duration of the antiviral assay (e.g., 48-72 hours).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of MTT solvent to each well to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at 570 nm using a plate reader.

-

Calculation: Calculate the percentage of cell viability for each concentration compared to the untreated cell control. Plot the percentage of viability against the drug concentration and determine the CC50 value using non-linear regression analysis.

B. Antiviral Assay (EC50 Determination)

-

Cell Seeding: Seed host cells in a 96-well plate as described in the cytotoxicity assay.

-

Compound Preparation: Prepare serial dilutions of the test compound in complete medium.

-

Infection: Infect the cells with the target virus at a multiplicity of infection (MOI) of 0.01-0.1. Include uninfected cell controls and infected, untreated virus controls.

-

Treatment: Immediately after infection, remove the viral inoculum and add 100 µL of the serially diluted test compound to the respective wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C.

-

MTT Assay: Perform the MTT assay as described in steps 5-7 of the cytotoxicity assay.

-

Calculation: Plot the percentage of protection against the drug concentration and determine the EC50 value using non-linear regression analysis.

Immunofluorescence Assay for HIV-1 Rev Protein Localization

This protocol provides a framework for visualizing the effect of 8-azaguanine on the subcellular localization of the HIV-1 Rev protein.[1]

-

Cell Culture and Treatment: Seed host cells on coverslips in a 24-well plate. Transfect cells with an HIV-1 Rev-expressing plasmid. Treat the cells with the desired concentration of 8-azaguanine for 24-48 hours.

-

Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde, and permeabilize with 0.1% Triton X-100 in PBS.

-

Blocking: Block non-specific antibody binding by incubating with 5% BSA in PBS for 1 hour.

-

Primary Antibody Incubation: Incubate with a primary anti-Rev antibody diluted in blocking solution for 1-2 hours at room temperature or overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorophore-conjugated secondary antibody diluted in blocking solution for 1 hour at room temperature, protected from light.

-

Counterstaining: Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.

-

Mounting and Visualization: Wash with PBS and mount the coverslips onto glass slides using a mounting medium. Visualize the subcellular localization of the Rev protein using a fluorescence microscope. Compare the localization pattern (nuclear/nucleolar vs. cytoplasmic) between untreated and 8-azaguanine-treated cells.

Visualizations

Signaling Pathways and Workflows

The following diagrams illustrate the proposed mechanism of action for 8-azaguanine and a general workflow for antiviral compound screening.

Caption: Proposed mechanism of action of 8-azaguanine.

Caption: Generalized workflow for in vitro antiviral screening.

Conclusion

While specific data for this compound remains elusive, the broader family of 8-azaguanine analogs demonstrates notable in vitro antiviral activity, particularly against HIV. The primary mechanism of these compounds involves the disruption of purine metabolism, leading to the inhibition of viral nucleic acid synthesis and processing. The experimental protocols and workflows detailed in this guide provide a foundational framework for researchers to further investigate the antiviral potential of 8-azaguanine derivatives and to elucidate their mechanisms of action against a wider range of viral pathogens. Further research is warranted to explore the structure-activity relationships of N2-substituted 8-azaguanosine analogs to potentially enhance their antiviral efficacy and therapeutic index.

References

N2-iso-Butyryl-8-azaguanosine: A Potential IMPDH Inhibitor for Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Inosine (B1671953) Monophosphate Dehydrogenase (IMPDH) is a critical enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides.[1][2] It catalyzes the NAD-dependent oxidation of inosine-5'-monophosphate (IMP) to xanthosine-5'-monophosphate (B1605901) (XMP), which is the rate-limiting step in the production of guanosine (B1672433) triphosphate (GTP).[1] GTP is essential for a multitude of cellular processes, including DNA and RNA synthesis, signal transduction, and energy transfer.[3][4] Consequently, IMPDH has emerged as a significant therapeutic target for a range of diseases, including cancer, autoimmune disorders, and viral infections.[1][3][4]

The inhibition of IMPDH leads to the depletion of the intracellular guanine nucleotide pool, which preferentially affects rapidly proliferating cells such as activated lymphocytes and cancer cells that have a high demand for nucleic acid synthesis.[3][4] This makes IMPDH inhibitors valuable as immunosuppressants, antineoplastic agents, and antiviral drugs.[1][4]

This technical guide focuses on N2-iso-Butyryl-8-azaguanosine, a purine (B94841) nucleoside analog, as a potential inhibitor of IMPDH. While direct experimental data on the IMPDH inhibitory activity of this specific compound is limited in publicly available literature, its structural similarity to other 8-azapurine (B62227) derivatives that interact with IMPDH suggests its potential as a subject for further investigation. This document provides a comprehensive overview of the underlying science, potential mechanisms, and the experimental framework required to evaluate this compound as an IMPDH inhibitor.

The IMPDH Signaling Pathway and its Inhibition

The canonical pathway for de novo guanine nucleotide synthesis involves the conversion of IMP to XMP by IMPDH, followed by the conversion of XMP to GMP by GMP synthetase. The inhibition of IMPDH disrupts this pathway, leading to a reduction in GMP, GDP, and GTP levels. This depletion has profound effects on cellular function, ultimately leading to a cytostatic effect, halting cell division rather than causing immediate cell death.[3]

8-Azaguanosine Derivatives as Potential IMPDH Inhibitors

The rationale for investigating this compound as an IMPDH inhibitor stems from the known interactions of similar compounds with the enzyme. Notably, 8-aza-IMP, the monophosphate form of 8-azaguanosine, has been reported to be a substrate for IMPDH. This indicates that the 8-azapurine scaffold can be accommodated within the active site of the enzyme. The introduction of an N2-iso-butyryl group could potentially modify its binding affinity and inhibitory potential.

Quantitative Data Presentation

To evaluate the potential of this compound as an IMPDH inhibitor, a series of biochemical and cell-based assays would be required. The primary metric for inhibitory potential is the half-maximal inhibitory concentration (IC50). The following table illustrates the type of quantitative data that would be generated from such studies, comparing the hypothetical compound to a known IMPDH inhibitor, Mycophenolic Acid (MPA).

| Compound | Target | Assay Type | IC50 (µM) | Notes |

| This compound | Human IMPDH2 | Biochemical (Enzyme) | TBD | To be determined experimentally. |

| This compound | Human T-cells | Cell-based (Prolif.) | TBD | To be determined experimentally. |

| Mycophenolic Acid (MPA) | Human IMPDH2 | Biochemical (Enzyme) | ~0.02 | Reference compound. |

| Mycophenolic Acid (MPA) | Human T-cells | Cell-based (Prolif.) | ~0.1 | Reference compound. |

TBD: To Be Determined

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of a potential drug candidate. Below are standard protocols for key experiments in the evaluation of IMPDH inhibitors.

Recombinant Human IMPDH2 Expression and Purification

A standard method for obtaining purified IMPDH for biochemical assays involves expressing the recombinant human IMPDH2 protein in E. coli and purifying it using affinity chromatography.

In Vitro IMPDH Inhibition Assay (Biochemical Assay)

This assay directly measures the effect of the test compound on the enzymatic activity of purified IMPDH. The production of NADH, a product of the IMPDH-catalyzed reaction, is monitored spectrophotometrically.

-

Reagents and Buffers:

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA, 1 mM DTT.

-

Enzyme: Purified recombinant human IMPDH2.

-

Substrates: IMP and NAD+.

-

Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).

-

Positive Control: Mycophenolic Acid (MPA).

-

-

Procedure:

-

Prepare a reaction mixture containing the assay buffer, IMPDH2 enzyme, and varying concentrations of the test compound or positive control.

-

Incubate the mixture for a defined period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the substrates (IMP and NAD+).

-

Monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADH.

-

Calculate the initial reaction velocities for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cell Proliferation Assay (Cell-Based Assay)

This assay assesses the cytostatic effect of the test compound on a relevant cell line, such as human peripheral blood mononuclear cells (PBMCs) or a T-cell leukemia line (e.g., Jurkat).

-

Materials:

-

Cell Line: Human PBMCs or Jurkat cells.

-

Cell Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum and antibiotics.

-

Proliferation Reagent: e.g., BrdU or [3H]-thymidine.

-

Test Compound: this compound.

-

Positive Control: Mycophenolic Acid (MPA).

-

-

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density.

-

Add varying concentrations of the test compound or positive control to the wells.

-

Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.

-

Add the proliferation reagent (e.g., BrdU) to the wells and incubate for an additional period to allow for its incorporation into newly synthesized DNA.

-

Measure the incorporation of the proliferation reagent according to the manufacturer's instructions (e.g., using an antibody-based colorimetric assay for BrdU).

-

Calculate the percentage of proliferation inhibition for each compound concentration relative to the untreated control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

Conclusion

This compound represents an intriguing, yet underexplored, candidate for IMPDH inhibition. Based on the known interactions of 8-azapurine derivatives with IMPDH, there is a sound scientific basis for its investigation. The experimental protocols outlined in this guide provide a clear roadmap for the synthesis, biochemical characterization, and cellular evaluation of this compound. The successful execution of these studies will be crucial in determining the therapeutic potential of this compound and informing its future development as a novel immunosuppressive, anticancer, or antiviral agent. Further research is warranted to elucidate its precise mechanism of action and to establish a comprehensive pharmacological profile.

References

N2-iso-Butyryl-8-azaguanosine prodrug design and activation

An In-depth Technical Guide to N2-iso-Butyryl-8-azaguanosine Prodrug Design and Activation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the design, synthesis, and activation of a hypothetical this compound prodrug. Given the limited direct literature on this specific compound, this document outlines a scientifically grounded approach based on established principles of medicinal chemistry, prodrug design, and the known pharmacology of the parent compound, 8-azaguanine (B1665908).

Introduction and Design Rationale

8-Azaguanine is a purine (B94841) analog that functions as an antimetabolite, demonstrating antineoplastic properties. Its clinical utility is often hampered by poor aqueous solubility and limited cell membrane permeability, which can affect its bioavailability and therapeutic efficacy. To overcome these limitations, a prodrug strategy involving N-acylation is proposed.

The addition of an N2-iso-butyryl group to 8-azaguanosine serves two primary purposes:

-

Increased Lipophilicity: The isobutyryl moiety is a lipophilic group that masks a polar N-H bond on the guanine (B1146940) base. This modification is designed to enhance the molecule's ability to cross cell membranes via passive diffusion.

-

Improved Pharmacokinetics: By temporarily inactivating the molecule, the prodrug approach can potentially alter its distribution and metabolism, leading to a more favorable pharmacokinetic profile.

The core concept is that the this compound prodrug will be more readily absorbed by cells, where it will then be enzymatically cleaved to release the active drug, 8-azaguanosine.

Proposed Synthesis of this compound

The synthesis of this compound can be envisioned as a multi-step process, adapted from established methods for the modification of guanosine (B1672433) derivatives. The key steps involve the protection of the ribose hydroxyl groups, acylation of the N2-amino group, and subsequent deprotection.

Caption: Proposed synthetic workflow for this compound.

Activation Mechanism

The this compound prodrug is designed to be inactive until the isobutyryl group is removed intracellularly. This bioactivation is anticipated to be catalyzed by ubiquitous intracellular enzymes.

Enzymatic Cleavage

The primary mechanism of activation is the enzymatic hydrolysis of the amide bond linking the isobutyryl group to the 8-azaguanine base. Carboxylesterases (CES), which are abundant in various tissues and cancer cells, are the most likely candidates for this enzymatic conversion.

Caption: Proposed enzymatic activation of the prodrug.

Subsequent Metabolic Activation of 8-Azaguanosine

Once the prodrug is converted to 8-azaguanosine, it enters the established metabolic pathway of the parent drug. The key steps are:

-

Phosphorylation: 8-azaguanosine is phosphorylated by cellular kinases to 8-azaguanosine monophosphate (8-aza-GMP), then to the diphosphate (B83284) (8-aza-GDP) and triphosphate (8-aza-GTP) forms. The initial and critical conversion to 8-aza-GMP is catalyzed by the enzyme Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT).

-

Incorporation into RNA: 8-aza-GTP acts as a fraudulent nucleotide and is incorporated into growing RNA chains by RNA polymerases.

-

Inhibition of Purine Synthesis: The nucleotide forms of 8-azaguanine can also inhibit key enzymes in the de novo purine synthesis pathway, such as IMP dehydrogenase.

Caption: Activation of 8-azaguanosine and its interference with purine metabolism.

Quantitative Data

The following tables summarize the known quantitative data for the parent drug, 8-azaguanine, and provide a hypothetical comparison for the this compound prodrug. The data for the prodrug are illustrative of the expected improvements based on the design rationale.

Table 1: In Vitro Cytotoxicity of 8-Azaguanine

| Cell Line | IC50 (µM) | Exposure Time (hours) |

| MOLT-3 | 10 | 24 |

| CEM | 100 | 24 |

| L1210 | 1.5 | 48 |

Table 2: Hypothetical Comparative Properties of Prodrug vs. Parent Drug

| Property | 8-Azaguanosine | This compound (Prodrug) | Rationale for Hypothetical Improvement |

| Aqueous Solubility | Low | Moderate | Isobutyryl group may disrupt crystal lattice packing. |

| LogP | Low | Higher | Addition of lipophilic isobutyryl group. |

| Cell Permeability | Low | High | Increased lipophilicity enhances passive diffusion. |

| IC50 (e.g., in a high-esterase cell line) | 10 µM | < 10 µM | Enhanced uptake and intracellular accumulation of the active form. |

| Oral Bioavailability | Poor | Improved | Increased absorption due to higher lipophilicity. |

Experimental Protocols

Protocol for Synthesis of this compound

Materials: 8-Azaguanosine, tert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole, Dry N,N-Dimethylformamide (DMF), Isobutyryl chloride, Dry Pyridine, Tetrabutylammonium fluoride (B91410) (TBAF), Tetrahydrofuran (THF).

Procedure:

-

Protection: Dissolve 8-azaguanosine in dry DMF. Add imidazole followed by TBDMSCl. Stir at room temperature until TLC indicates completion. Purify the resulting protected 8-azaguanosine by column chromatography.

-

Acylation: Dissolve the protected 8-azaguanosine in dry pyridine. Cool to 0°C and add isobutyryl chloride dropwise. Allow the reaction to warm to room temperature and stir until completion. Quench the reaction and purify the N2-iso-butyryl product.

-

Deprotection: Dissolve the acylated compound in THF. Add TBAF and stir at room temperature. Monitor by TLC. Upon completion, purify the final product, this compound, by chromatography.

Protocol for In Vitro Prodrug Activation Assay

Objective: To quantify the conversion of the prodrug to 8-azaguanosine in the presence of cellular enzymes.

Materials: this compound, 8-azaguanosine standard, cancer cell line (e.g., A549), cell lysis buffer, HPLC system.

Procedure:

-

Prepare Cell Lysate: Culture cells to confluency, harvest, and lyse them in a suitable buffer to obtain a cell lysate containing intracellular enzymes. Determine the total protein concentration.

-

Incubation: Incubate a known concentration of the prodrug with the cell lysate at 37°C.

-

Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the reaction mixture and quench the enzymatic activity (e.g., by adding acetonitrile).

-

Analysis: Analyze the samples by HPLC to quantify the concentrations of the remaining prodrug and the newly formed 8-azaguanosine.

-

Kinetics: Plot the concentration of 8-azaguanosine formed over time to determine the rate of activation.

Protocol for In Vitro Cytotoxicity Assay

Objective: To compare the cytotoxic effects of the prodrug and the parent drug on a cancer cell line.

Caption: Workflow for the in vitro cytotoxicity assay.

Conclusion

The design of an this compound prodrug represents a rational approach to enhance the therapeutic potential of the parent antimetabolite, 8-azaguanine. By increasing lipophilicity, this strategy aims to improve cellular uptake and pharmacokinetic properties. The proposed synthetic route, activation mechanism, and experimental protocols provide a framework for the development and evaluation of this and similar nucleoside analog prodrugs. The successful implementation of this strategy could lead to a more effective agent for cancer therapy.

Target Identification for N2-iso-Butyryl-8-azaguanosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N2-iso-Butyryl-8-azaguanosine is a purine (B94841) nucleoside analog with potential therapeutic applications, particularly in oncology. As with many purine analogs, its mechanism of action is presumed to involve interference with nucleic acid metabolism, leading to the inhibition of DNA and RNA synthesis and the induction of apoptosis.[1] The precise molecular targets of this compound, however, remain to be fully elucidated. This technical guide provides a comprehensive overview of the probable mechanism of action of this compound based on the known activities of the parent compound, 8-azaguanine, and outlines detailed experimental protocols for its target identification and validation. This document is intended to serve as a resource for researchers actively engaged in the development of purine analog-based therapeutics.

Introduction

Purine nucleoside analogs are a cornerstone of chemotherapy, exerting their cytotoxic effects through the disruption of essential cellular processes.[2] 8-azaguanine, the parent nucleobase of the compound of interest, is known to function as an antimetabolite.[3][4] It is incorporated into ribonucleic acids, leading to dysfunctional RNA and inhibition of protein synthesis.[5] The N2-iso-butyryl modification on the guanine (B1146940) base and the ribose sugar are expected to modulate the compound's solubility, cell permeability, and interaction with molecular targets. Identifying the specific protein interactors of this compound is crucial for understanding its precise mechanism of action, predicting potential off-target effects, and developing biomarkers for patient stratification.

Postulated Mechanism of Action

Based on the known mechanism of 8-azaguanine, this compound is likely activated intracellularly to its triphosphate form. This activated analog can then interfere with nucleic acid synthesis in several ways:

-

Incorporation into RNA: The triphosphate analog can be incorporated into growing RNA chains by RNA polymerases, leading to chain termination or the production of non-functional transcripts.

-

Incorporation into DNA: Although less common for ribose-containing nucleosides, potential conversion to a deoxyribose form could lead to its incorporation into DNA, causing DNA damage and replication stress.

-

Inhibition of Key Enzymes: The monophosphate, diphosphate, or triphosphate forms of the analog may act as competitive inhibitors of enzymes involved in purine nucleotide metabolism.

The following diagram illustrates the postulated signaling pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. Chemical proteomics for drug discovery based on compound-immobilized affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Inhibition of protein synthesis by 8-azaguanine. I. Effects on polyribosomes in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of N2-iso-Butyryl-8-azaguanosine on Purine Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the putative mechanism and effects of N2-iso-Butyryl-8-azaguanosine on the de novo purine (B94841) biosynthesis pathway. As direct biological data for this specific compound is limited in publicly accessible literature, this document extrapolates its function based on the well-established activities of its parent compound, 8-azaguanine (B1665908), a known purine antimetabolite. This compound is likely a prodrug, designed for improved cellular uptake or metabolic stability, which, upon intracellular delivery, releases the active 8-azaguanosine moiety. The subsequent metabolic activation of 8-azaguanosine to its triphosphate form leads to the disruption of purine metabolism, primarily through the inhibition of inosine (B1671953) monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the synthesis of guanine (B1146940) nucleotides. This guide details the metabolic activation pathway, the molecular targets within purine biosynthesis, and provides established experimental protocols for investigating these effects.

Introduction

Purine nucleotides are fundamental to cellular life, serving as building blocks for DNA and RNA, energy currency (ATP and GTP), and signaling molecules. The de novo purine biosynthesis pathway is a highly regulated and energy-intensive process that constructs purine rings from simpler precursors. This pathway is often upregulated in rapidly proliferating cells, such as cancer cells, making it a prime target for antineoplastic therapies.[1]

8-azaguanine, a structural analog of guanine, is a well-characterized antimetabolite that disrupts purine biosynthesis.[2] this compound is a derivative of 8-azaguanosine, featuring an isobutyryl group at the N2 position of the azaguanine base. This modification is characteristic of a prodrug strategy, intended to mask a polar amine group to potentially enhance cell membrane permeability. Intracellularly, it is presumed that cellular esterases cleave the isobutyryl group, releasing 8-azaguanosine to exert its cytotoxic effects.

Proposed Mechanism of Action

The biological activity of this compound is contingent on its intracellular conversion to 8-azaguanosine and subsequent metabolic activation.

Intracellular Activation

-

Prodrug Cleavage: Following cellular uptake, the N2-isobutyryl group is likely removed by intracellular esterases, yielding 8-azaguanosine.

-

Phosphorylation: 8-azaguanosine is then sequentially phosphorylated by cellular kinases to form 8-azaguanosine monophosphate (8-aza-GMP), diphosphate (B83284) (8-aza-GDP), and triphosphate (8-aza-GTP). The initial and critical phosphorylation step to 8-aza-GMP is catalyzed by hypoxanthine-guanine phosphoribosyltransferase (HGPRT), a key enzyme in the purine salvage pathway.

Inhibition of De Novo Purine Biosynthesis

The primary target of activated 8-azaguanine analogs is inosine monophosphate dehydrogenase (IMPDH). IMPDH catalyzes the NAD+-dependent oxidation of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP), which is the rate-limiting step in the de novo synthesis of guanine nucleotides.[3]

8-aza-GMP is a substrate for IMPDH, and its conversion to 8-aza-XMP can disrupt the normal production of guanine nucleotides. Furthermore, the triphosphate form, 8-aza-GTP, can exert feedback inhibition on earlier steps of the purine biosynthesis pathway, such as the conversion of phosphoribosyl pyrophosphate (PRPP) to phosphoribosylamine (B1198786) by PRPP amidotransferase. The depletion of the guanine nucleotide pool has profound effects on cellular processes, including DNA and RNA synthesis, and signaling, ultimately leading to cell cycle arrest and apoptosis.[4]

Quantitative Data

| Compound | Cell Line | Assay | IC50 | Reference |

| 8-Azaguanine | L1210 Leukemia | Growth Inhibition | 0.1 µg/mL | [2] |

| 8-Azaguanine | HeLa | Growth Inhibition | 0.3 µg/mL | [2] |

| 8-Azaguanine | Sarcoma 180 | Growth Inhibition | 1.0 µg/mL | [2] |

Table 1: Cytotoxicity of 8-Azaguanine in Cancer Cell Lines

Experimental Protocols

IMP Dehydrogenase (IMPDH) Activity Assay

This protocol is for determining the inhibitory effect of a compound on IMPDH activity by monitoring the formation of NADH at 340 nm.

Materials:

-

Recombinant human IMPDH2

-

Reaction Buffer: 100 mM Tris-HCl, pH 8.0, 100 mM KCl, 3 mM EDTA, 1 mM DTT

-

IMP solution (10 mM)

-

NAD+ solution (10 mM)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well UV-transparent microplate

-

Spectrophotometer plate reader

Procedure:

-

Prepare a reaction mixture containing reaction buffer, IMP (final concentration 200 µM), and NAD+ (final concentration 200 µM).

-

Add varying concentrations of the test compound to the wells of the microplate. Include a solvent control (no inhibitor).

-

Add recombinant IMPDH2 (final concentration ~5 mU/mL) to each well to initiate the reaction.

-

Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

-

Monitor the increase in absorbance at 340 nm every 30 seconds for 30 minutes.

-

Calculate the initial reaction velocity (V) from the linear portion of the absorbance curve.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

References

A Technical Guide to the Prospective Synthesis and Rationale of N2-iso-Butyryl-8-azaguanosine

Disclaimer: The compound N2-iso-Butyryl-8-azaguanosine is not extensively documented in publicly available scientific literature. This guide, therefore, presents a hypothetical yet scientifically grounded exploration of its discovery, rationale, and synthesis based on established principles and data from closely related analogues, namely 8-azaguanosine and N2-acylated guanosine (B1672433) derivatives.

Introduction

8-Azapurines, a class of purine (B94841) analogues, have long been a subject of interest in medicinal chemistry due to their significant biological activities, including antineoplastic and antiviral properties. 8-Azaguanine (B1665908), a prominent member of this family, functions as an antimetabolite by being incorporated into nucleic acids, thereby disrupting normal cellular processes.[1][2] Modifications to the core 8-azaguanosine structure are pursued to enhance efficacy, selectivity, and pharmacokinetic properties. The introduction of an N2-iso-butyryl group represents one such potential modification. This technical guide will delve into the theoretical rationale for this modification, a proposed synthetic pathway, and the anticipated biological implications for researchers and drug development professionals.

Rationale for N2-iso-Butyryl Modification

The rationale for synthesizing this compound is twofold, drawing from the known effects of N2-acylation on guanosine analogues and the established bioactivity of the 8-azaguanosine core.

-

Prodrug Strategy: The N2-iso-butyryl group can function as a lipophilic promoiety. By masking the polar N2-amino group of the guanosine base, the overall lipophilicity of the molecule may be increased. This enhancement could facilitate passive diffusion across cell membranes, leading to improved cellular uptake and bioavailability. Once inside the cell, the ester bond of the iso-butyryl group would be susceptible to hydrolysis by intracellular esterases, releasing the active 8-azaguanosine metabolite.

-

Modulation of Biological Activity: Acylation at the N2 position can influence the binding affinity of the nucleoside analogue to its target enzymes. This modification may alter the hydrogen bonding pattern and steric interactions within the active site of enzymes such as kinases or polymerases, potentially leading to a more favorable inhibitory profile.

-

Synthetic Intermediate: The iso-butyryl group can also serve as a protecting group during the chemical synthesis of more complex 8-azaguanosine derivatives, preventing unwanted side reactions at the N2-amino position.

Proposed Synthesis of this compound

A plausible synthetic route for this compound can be extrapolated from established methods for the synthesis of 8-azaguanosine analogues.[3] A key approach involves the construction of the triazolopyrimidine core followed by glycosylation and subsequent acylation.

-

Synthesis of the 8-Azaguanine Core: A common route to substituted 8-azaguanosine analogues begins with a substituted pyrimidine. For instance, 2,5,6-triamino-4(3H)-pyrimidinethione can be converted through a series of steps including methylation, nitrosation, and acetylation to form a triazolo[4,5-d]pyrimidine intermediate.[3]

-

Glycosylation: The protected 8-azapurine (B62227) base is then reacted with a protected ribofuranosyl donor, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, in the presence of a Lewis acid catalyst (e.g., SnCl4) or under fusion conditions to yield the protected nucleoside.

-

N2-iso-Butyrylation: Following the formation of the 8-azaguanosine nucleoside (with other positions protected as necessary), the N2-amino group can be selectively acylated using iso-butyryl chloride or iso-butyric anhydride (B1165640) in a suitable solvent like pyridine. The reaction progress would be monitored by thin-layer chromatography (TLC).

-

Deprotection: The final step involves the removal of the protecting groups from the ribose sugar (e.g., benzoyl groups via treatment with methanolic ammonia) to yield the target compound, this compound. Purification would be achieved through column chromatography or recrystallization.

Quantitative Data: Biological Activity of 8-Azaguanine and Analogues

The biological activity of this compound is anticipated to be in a similar range to that of 8-azaguanine and its closely related derivatives. The following table summarizes known quantitative data for these compounds.

| Compound | Cell Line/Organism | Activity Metric | Value | Reference |

| 8-Azaguanine | MOLT3 (T-cell acute lymphoblastic leukemia) | IC50 (24h) | 10 µM | [1] |

| CEM (T-cell acute lymphoblastic leukemia) | IC50 (24h) | 100 µM | [1] | |

| Plasmodium falciparum (3D7 strain) | EC50 | 1.71 µM | [2] | |

| Plasmodium falciparum (Dd2 strain) | EC50 | 5.2 µM | [2] | |

| PME-8-azaguanine | HSV-1, HSV-2, CMV | Antiviral Activity | 0.3-0.6 µg/mL | [4] |

| HIV-1, HIV-2 | Antiviral Activity | ~2 µg/mL | [4] |

Mandatory Visualizations

Caption: Proposed synthetic workflow for this compound.

Caption: Mechanism of action of 8-azaguanine as an antimetabolite.

Conclusion

While direct experimental data on this compound is not currently available, a strong theoretical framework for its synthesis and rationale can be constructed from the extensive research on 8-azapurine and N2-acylated nucleoside analogues. The proposed benefits of improved cellular permeability and modulated biological activity make this compound a compelling target for future research in the development of novel antineoplastic and antiviral agents. The experimental protocols and conceptual framework provided in this guide offer a solid foundation for researchers to embark on the synthesis and evaluation of this promising compound.

References

N2-iso-Butyryl-8-azaguanosine and its Congeners: An In-depth Technical Guide on their Interaction with Viral Processes

Disclaimer: As of the latest literature review, no specific data exists for N2-iso-Butyryl-8-azaguanosine. This guide will focus on the extensively studied parent compound, 8-azaguanine (B1665908), and its key derivatives, providing a comprehensive overview of their antiviral mechanisms, which are anticipated to be relevant to N2-acylated analogs.

Executive Summary

8-Azaguanine, a synthetic purine (B94841) analog, and its derivatives have demonstrated notable antiviral activity against a range of viruses, particularly Human Immunodeficiency Virus (HIV) and several herpesviruses. Their mechanism of action is multifaceted and primarily indirect, focusing on the disruption of host cellular processes that are essential for viral replication, rather than direct inhibition of viral polymerases. This technical guide synthesizes the current understanding of the antiviral effects of 8-azaguanine and its analogs, presenting key quantitative data, detailed experimental methodologies, and mechanistic pathway visualizations to support researchers, scientists, and drug development professionals.

Mechanism of Action

The antiviral properties of 8-azaguanine are not typically mediated by direct interaction with viral polymerases. Instead, its efficacy stems from two primary mechanisms: the disruption of de novo purine biosynthesis and, particularly in the case of HIV, the alteration of viral RNA processing.

Inhibition of Purine Biosynthesis

Once inside a host cell, 8-azaguanine is metabolized by hypoxanthine-guanine phosphoribosyltransferase (HGPRT) to 8-azaguanosine monophosphate (8-aza-GMP).[1] This fraudulent nucleotide can then be further phosphorylated and incorporated into RNA, leading to non-functional transcripts and inhibition of protein synthesis.[2][3] Additionally, 8-aza-GMP and its metabolites can inhibit key enzymes in the purine biosynthesis pathway, such as IMP dehydrogenase (IMPDH), leading to a depletion of guanine (B1146940) nucleotides essential for both host and viral nucleic acid synthesis.[4]

Alteration of HIV-1 RNA Processing

In the context of HIV-1, 8-azaguanine exhibits a distinct mechanism of action. It significantly alters the processing of viral RNA, leading to a decrease in the levels of unspliced and singly spliced viral RNAs, which are necessary for the production of structural proteins like Gag and Env.[1] This is coupled with an impairment of the function of the viral Rev protein. Rev is essential for the nuclear export of these unspliced and singly spliced viral RNAs.[5] 8-azaguanine treatment leads to the cytoplasmic accumulation of Rev, preventing it from carrying out its function in the nucleus.[6] This dual effect of promoting oversplicing and inhibiting the export of essential viral transcripts effectively shuts down the production of new virions.[5]

Quantitative Data

The following tables summarize the available quantitative data on the antiviral and cytotoxic activities of 8-azaguanine and its derivatives.

Table 1: Antiviral Activity of 8-Azaguanine Analogs

| Compound | Virus | Cell Line | Parameter | Value (µg/mL) | Value (µM) | Reference |

| PME-8-azaguanine | HIV-1, HIV-2 | MT-4, CEM | EC50 | ~2 | ~6.9 | [5] |

| (R)-PMP-8-azaguanine | HIV-1, HIV-2 | MT-4, CEM | EC50 | ~2 | ~6.2 | [5] |

| 9-(S)-HPMP-8-azaadenine | HSV-1, HSV-2, CMV | - | Active | 0.2-7 | - | |

| 9-(S)-HPMP-8-azaadenine | VZV | - | Active | 0.04-0.4 | - | |

| 9-(S)-HPMP-8-azaadenine | MSV | - | Active | 0.3-0.6 | - | |

| PME-8-azaguanine | HSV-1, HSV-2, CMV | - | Active | 0.2-7 | - | |

| PME-8-azaguanine | VZV | - | Active | 0.04-0.4 | - | |

| PME-8-azaguanine | MSV | - | Active | 0.3-0.6 | - |

Table 2: Cytotoxicity of 8-Azaguanine

| Compound | Cell Line | Parameter | Value (µM) | Reference |

| 8-Azaguanine | MOLT3 | IC50 (24h) | 10 | [5] |

| 8-Azaguanine | CEM | IC50 (24h) | 100 | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the antiviral activity of 8-azaguanine and its derivatives.

Determination of Antiviral Activity and Cytotoxicity (MTT Assay)

This protocol is used to determine the 50% effective concentration (EC50) of a compound against a specific virus and the 50% cytotoxic concentration (CC50) in a host cell line.

-

Materials:

-

Target virus stock with a known titer.

-

Permissive host cell line.

-

8-Azaguanine or its analog.

-

Complete cell culture medium.

-

96-well cell culture plates.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

MTT solvent (e.g., acidified isopropanol).

-

Plate reader.

-

-

Procedure:

-

Cell Seeding: Seed the host cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours.[4]

-

Compound Dilution: Prepare serial dilutions of the test compound in complete medium.

-

Infection (for EC50): Infect the cells with the target virus at a multiplicity of infection (MOI) of 0.01-0.1.[5] Include uninfected and infected, untreated controls.

-

Treatment: Immediately after infection (for EC50) or on uninfected cells (for CC50), add 100 µL of the serially diluted compound to the respective wells.[5]

-

Incubation: Incubate the plates for 48-72 hours at 37°C.[4]

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]

-

Solubilization: Remove the medium and add 100 µL of MTT solvent to each well to dissolve the formazan (B1609692) crystals.[4]

-

Absorbance Reading: Read the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability (for CC50) or inhibition of viral cytopathic effect (for EC50) for each concentration compared to the respective controls. Plot the results to determine the CC50 and EC50 values.

-

Immunofluorescence Assay for HIV-1 Rev Subcellular Localization

This protocol is used to visualize the effect of 8-azaguanine on the location of the HIV-1 Rev protein within the cell.

-

Materials:

-

HeLa or HEK293T cells.

-

HIV-1 Rev expression plasmid.

-

Transfection reagent.

-

8-Azaguanine.

-

4% Paraformaldehyde.

-

0.1% Triton X-100 in PBS.

-

Blocking solution (e.g., 5% BSA in PBS).

-

Primary antibody against Rev.

-

Fluorophore-conjugated secondary antibody.

-

DAPI for nuclear staining.

-

Fluorescence microscope.

-

-

Procedure:

-

Cell Transfection: Transfect cells with the HIV-1 Rev expression plasmid.[5]

-

Treatment: After 24 hours, treat the cells with the desired concentration of 8-azaguanine.[5]

-

Fixation and Permeabilization: After another 24 hours, fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.[5]

-

Blocking and Antibody Incubation: Block non-specific binding and then incubate with the primary anti-Rev antibody, followed by the fluorophore-conjugated secondary antibody.[7]

-

Staining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.[5]

-

Visualization: Visualize the subcellular localization of the Rev protein using a fluorescence microscope.[5]

-

Conclusion

While direct evidence for the interaction of this compound with viral polymerases is currently unavailable, the extensive research on 8-azaguanine and its derivatives provides a strong foundation for understanding its potential antiviral mechanisms. The primary modes of action, namely the disruption of purine metabolism and the alteration of viral RNA processing, represent promising avenues for the development of novel antiviral therapeutics. The data and protocols presented in this guide offer a valuable resource for researchers investigating the antiviral potential of 8-azaguanine analogs and similar compounds. Further studies are warranted to elucidate the specific activities of N2-acylated derivatives and to explore their efficacy against a broader range of viral pathogens.

References

- 1. Characterization of novel inhibitors of HIV-1 replication that function via alteration of viral RNA processing and rev function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 8-Azaguanine, purine analogue with antineoplastic activity (CAS 134-58-7) | Abcam [abcam.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. cusabio.com [cusabio.com]

Structural Elucidation of N2-iso-Butyryl-8-azaguanosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the proposed structural elucidation of the novel nucleoside analog, N2-iso-Butyryl-8-azaguanosine. Due to the absence of existing literature on this specific compound, this document presents a hypothetical, yet scientifically rigorous, pathway for its synthesis and characterization. The guide details predicted spectroscopic and crystallographic data, outlines in-depth experimental protocols, and utilizes diagrams to illustrate key processes. This document is intended to serve as a practical resource for researchers engaged in the discovery and development of new therapeutic agents based on modified nucleosides.

Introduction

Nucleoside analogs are a cornerstone of antiviral and anticancer chemotherapy. Modifications to the base or sugar moiety can lead to compounds with enhanced therapeutic activity, improved selectivity, and reduced toxicity. The 8-azaguanine (B1665908) scaffold is of particular interest due to its known biological activities. Acylation at the N2 position of guanosine (B1672433) derivatives has been shown to influence their biological properties. This guide focuses on the hypothetical structural elucidation of this compound, a novel compound with potential therapeutic applications.

Proposed Synthesis

The synthesis of this compound is proposed to proceed via a multi-step route starting from 8-azaguanosine. The key steps involve protection of the ribose hydroxyl groups, acylation of the exocyclic amine, and subsequent deprotection.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis

-

Protection of 8-azaguanosine: To a solution of 8-azaguanosine (1 mmol) in dry dimethylformamide (DMF, 10 mL), add imidazole (3 mmol) and tert-butyldimethylsilyl chloride (TBDMSCl, 2.5 mmol). Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, pour the mixture into ice-water and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate in vacuo to yield the protected 8-azaguanosine.

-

Acylation: Dissolve the protected 8-azaguanosine (1 mmol) in dry pyridine (10 mL) and cool to 0°C. Add isobutyryl chloride (1.2 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 6 hours. Quench the reaction with methanol (B129727) and evaporate the solvent. Purify the residue by column chromatography on silica (B1680970) gel.

-

Deprotection: Dissolve the acylated product (1 mmol) in tetrahydrofuran (B95107) (THF, 10 mL) and add tetrabutylammonium (B224687) fluoride (B91410) (TBAF, 1.1 mmol of a 1M solution in THF). Stir at room temperature for 2 hours. Evaporate the solvent and purify the crude product by reverse-phase high-performance liquid chromatography (HPLC) to obtain this compound.

Structural Elucidation Workflow

A combination of spectroscopic and analytical techniques is essential for the unambiguous structural confirmation of the synthesized compound. The proposed workflow ensures a thorough characterization of this compound.

Caption: Workflow for the structural elucidation of this compound.

Predicted Spectroscopic and Crystallographic Data

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for this compound are summarized below.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (in DMSO-d₆)

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1' | 5.8 - 6.0 | 85 - 88 |

| 2' | 4.4 - 4.6 | 70 - 73 |

| 3' | 4.1 - 4.3 | 73 - 76 |

| 4' | 3.9 - 4.1 | 84 - 87 |

| 5' | 3.5 - 3.7 | 61 - 64 |

| 6 | - | 155 - 158 |

| 2 | - | 148 - 151 |

| 4 | - | 150 - 153 |

| 5 | - | 115 - 118 |

| Isobutyryl CH | 2.8 - 3.0 | 35 - 38 |

| Isobutyryl CH₃ | 1.0 - 1.2 | 18 - 21 |

| Isobutyryl C=O | - | 175 - 178 |

Experimental Protocol: NMR Spectroscopy

NMR spectra will be recorded on a 500 MHz spectrometer. The sample will be dissolved in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). ¹H and ¹³C NMR spectra will be acquired at 25°C. Two-dimensional NMR experiments, including Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), will be performed to establish proton-proton and proton-carbon correlations, respectively.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) will be used to determine the exact mass of the synthesized compound, confirming its elemental composition.

Table 2: Predicted Mass Spectrometry Data for this compound

| Ionization Mode | Predicted m/z | Formula |

| ESI+ | [M+H]⁺, [M+Na]⁺ | C₁₃H₁₇N₇O₆ |

| ESI- | [M-H]⁻ | C₁₃H₁₇N₇O₆ |

Experimental Protocol: Mass Spectrometry

HRMS analysis will be performed on a time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source. The sample will be dissolved in a mixture of water and acetonitrile (B52724) with 0.1% formic acid for positive ion mode and without formic acid for negative ion mode.

X-ray Crystallography

Single-crystal X-ray diffraction will provide the definitive three-dimensional structure of this compound.

Table 3: Predicted Crystal Data for this compound

| Parameter | Predicted Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 10.0 - 12.0 |

| b (Å) | 5.0 - 7.0 |

| c (Å) | 14.0 - 16.0 |

| β (°) | 95 - 105 |

| Volume (ų) | 900 - 1200 |

| Z | 2 |

| Density (g/cm³) | 1.5 - 1.7 |

Experimental Protocol: X-ray Crystallography

Single crystals of this compound suitable for X-ray diffraction will be grown by slow evaporation of a saturated solution in an ethanol/water mixture. A suitable crystal will be mounted on a goniometer and diffraction data will be collected at low temperature (100 K) using a diffractometer with Mo Kα radiation. The structure will be solved by direct methods and refined by full-matrix least-squares on F².

Conclusion

This technical guide outlines a comprehensive and systematic approach for the synthesis and structural elucidation of the novel nucleoside analog, this compound. The detailed experimental protocols and predicted data provide a solid framework for researchers to undertake the characterization of this and other similar modified nucleosides. The successful elucidation of the structure of this compound will be a critical step in evaluating its potential as a therapeutic agent.

Methodological & Application

Application Notes and Protocols for N2-iso-Butyryl-8-azaguanosine Antiviral Assay

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the antiviral activity of N2-iso-Butyryl-8-azaguanosine, a derivative of the synthetic purine (B94841) analog 8-azaguanine (B1665908).

Introduction

This compound belongs to the class of nucleoside analogs, which are synthetic compounds that mimic naturally occurring nucleosides. These analogs can act as antimetabolites, interfering with the synthesis of nucleic acids and other vital cellular processes that are often exploited by viruses for replication.[1] 8-azaguanine, the parent compound, has demonstrated antiviral properties, particularly against Human Immunodeficiency Virus (HIV), by disrupting purine metabolism and viral RNA processing.[1] this compound, as a derivative, is a promising candidate for antiviral research.

Mechanism of Action

The proposed mechanism of action for 8-azaguanine analogs involves intracellular activation and subsequent disruption of purine biosynthesis.[2] Once inside a host cell, the analog is metabolized to its monophosphate form, 8-azaguanosine monophosphate (azaGMP), by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[1] As a guanine (B1146940) analog, azaGMP can competitively inhibit inosine (B1671953) monophosphate dehydrogenase (IMPDH), the rate-limiting enzyme in the de novo synthesis of guanosine (B1672433) monophosphate (GMP).[1][2] This leads to the depletion of intracellular guanine nucleotide pools, which are essential for viral DNA and RNA synthesis.[1] Furthermore, the triphosphate form of the analog can be incorporated into growing RNA chains, leading to the formation of non-functional RNA and disruption of RNA processing and function.[1][3]

Caption: Proposed mechanism of action of this compound.

Quantitative Data Summary

While specific antiviral data for this compound is not widely available, the following tables summarize the reported cytotoxic and antiviral activities of its parent compound, 8-azaguanine, and other related analogs. This data serves as a benchmark for evaluating the potential of this compound.

Table 1: Cytotoxicity of 8-Azaguanine Analogs

| Compound | Cell Line | Assay | CC50 (µg/mL) | Reference |

| PME-8-azaguanine | MT-4 | Not Specified | >100 | [4] |

| (R)-PMP-8-azaguanine | MT-4 | Not Specified | >100 | [4] |

| PME-8-azaguanine | CEM | Not Specified | >25 | [4] |

| (R)-PMP-8-azaguanine | CEM | Not Specified | >25 | [4] |

Table 2: Antiviral Activity of 8-Azaguanine Analogs

| Compound | Virus | Cell Line | EC50 (µg/mL) | Selectivity Index (SI) | Reference |

| PME-8-azaguanine | HIV-1 | MT-4 | 2 | >50 | [4] |

| (R)-PMP-8-azaguanine | HIV-1 | MT-4 | 2 | >50 | [4] |

| PME-8-azaguanine | HIV-2 | MT-4 | 2 | >50 | [4] |

| (R)-PMP-8-azaguanine | HIV-2 | MT-4 | 2.5 | >40 | [4] |

| PME-8-azaguanine | HIV-1 | CEM | 1.5 | >16.7 | [4] |

| (R)-PMP-8-azaguanine | HIV-1 | CEM | 2 | >12.5 | [4] |

| PME-8-azaguanine | HIV-2 | CEM | 2 | >12.5 | [4] |

| (R)-PMP-8-azaguanine | HIV-2 | CEM | 2 | >12.5 | [4] |

Experimental Protocols

The following protocols provide a framework for determining the antiviral efficacy and cytotoxicity of this compound.

Protocol 1: Determination of 50% Cytotoxic Concentration (CC50) using MTT Assay

This protocol outlines the measurement of the concentration of the compound that reduces cell viability by 50%.

Materials:

-

Host cell line (e.g., MT-4, CEM, Vero)

-

Complete cell culture medium

-

This compound

-

96-well microtiter plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

MTT solvent (e.g., acidified isopropanol)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Seed host cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete medium.[1]

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator.[1]

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the cells and add 100 µL of the various concentrations of the compound to the wells. Include a cell control (no compound) and a blank control (medium only).[1]

-

Incubate the plate for a duration equivalent to the antiviral assay (e.g., 48-72 hours).[1]

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]

-

Remove the medium and add 100 µL of MTT solvent to each well to dissolve the formazan (B1609692) crystals.[1]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration compared to the untreated cell control.

-

Plot the percentage of viability against the drug concentration and determine the CC50 value using non-linear regression analysis.[1]

Protocol 2: Antiviral Assay - 50% Effective Concentration (EC50) Determination using CPE Reduction Assay

This protocol measures the concentration of the compound that inhibits the virus-induced cytopathic effect (CPE) by 50%.

Materials:

-

Host cell line

-

Target virus

-

Complete cell culture medium

-

This compound

-

96-well microtiter plates

-

MTT solution

-

MTT solvent

-

PBS

Procedure:

-

Seed host cells in a 96-well plate as described in Protocol 1.

-

Prepare serial dilutions of this compound in complete medium.

-

Infect the cells with the target virus at a multiplicity of infection (MOI) of 0.01-0.1. Include uninfected cell controls and infected, untreated virus controls.[1]

-

Immediately after infection, remove the viral inoculum and add 100 µL of the serially diluted this compound to the respective wells.[1]

-

Incubate the plate for 48-72 hours at 37°C, or until CPE is observed in the virus control wells.[1]

-

Perform the MTT assay as described in steps 6-8 of Protocol 1.

-

Calculate the percentage of protection for each drug concentration using the following formula: % Protection = [ (Absorbance of treated, infected cells) - (Absorbance of virus control) ] / [ (Absorbance of cell control) - (Absorbance of virus control) ] * 100.[1]

-

Plot the percentage of protection against the drug concentration and determine the EC50 value using non-linear regression analysis.[1]

-

Calculate the Selectivity Index (SI) as the ratio of CC50 to EC50 (SI = CC50 / EC50). A higher SI value indicates a more favorable therapeutic window.[1]

Caption: General workflow for antiviral activity and cytotoxicity assessment.

References

Application Notes and Protocols: N2-iso-Butyryl-8-azaguanosine for In Vitro Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

N2-iso-Butyryl-8-azaguanosine is a modified purine (B94841) analog of guanosine (B1672433). Such modifications are often employed to enhance cellular uptake, modulate metabolic activation, or alter the biological activity of the parent compound. As a derivative of 8-azaguanosine, it is anticipated to function as an antimetabolite, interfering with nucleic acid synthesis and leading to cytotoxic effects. These characteristics make it a compound of interest for studies in oncology and virology. Proper dissolution and handling are critical for obtaining reproducible and meaningful results in in vitro studies.

Data Presentation: Solubility

The solubility of this compound has not been extensively reported. However, based on the known solubility of related compounds, a general solubility profile can be inferred. The isobutyryl group may increase its hydrophobicity compared to the parent compound.

| Compound | Solvent | Solubility | Notes |

| N2-Isobutyryl Guanosine | DMSO | Soluble[1] | A related guanosine derivative. |

| N2-Isobutyryl Guanosine | Acetonitrile | Soluble[1] | A related guanosine derivative. |

| 8-Azaguanine (B1665908) | DMSO | 2 mg/mL (13.15 mM)[2] | The parent purine analog. Requires warming, adjustment of pH to 5 with HCl, and heating to 60°C for optimal dissolution.[2] |

| This compound | DMSO | Estimated: ≥ 2 mg/mL | Recommended primary solvent for stock solutions. |

| This compound | Aqueous Buffers (e.g., PBS) | Poorly Soluble | Direct dissolution in aqueous media is not recommended. |

Note: The solubility of this compound should be empirically determined for each specific lot and experimental condition.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound (solid)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, amber microcentrifuge tubes or vials

-

Vortex mixer

-

Water bath or heat block (optional)

-

Sonicator (optional)

Procedure:

-

Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.

-

Weighing: Accurately weigh the desired amount of this compound. For example, for 1 mL of a 10 mM stock solution (Molecular Weight to be determined by the user from the product sheet), weigh out the corresponding mass.

-

Dissolution: a. Add the weighed compound to a sterile amber vial. b. Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. c. Vortex the solution vigorously for 1-2 minutes.

-

Warming and Sonication (if necessary): If the compound does not fully dissolve, the following steps can be taken: a. Warm the solution in a water bath at 37-60°C for 5-10 minutes. b. Sonicate the solution for 5-10 minutes. c. Alternate between vortexing, warming, and sonication until the solution is clear.

-

Sterilization: The DMSO stock solution is considered sterile if prepared from a sterile powder and sterile solvent under aseptic conditions. Filtration is generally not recommended for high-concentration DMSO stocks as it may cause the compound to precipitate.

-

Storage: Aliquot the stock solution into smaller, single-use volumes in amber vials to avoid repeated freeze-thaw cycles and light exposure. Store at -20°C or -80°C for long-term stability.

Protocol 2: Preparation of Working Solutions for Cell Culture Assays

This protocol details the dilution of the DMSO stock solution into cell culture medium to achieve the desired final concentration for treating cells.

Materials:

-

10 mM this compound stock solution in DMSO

-

Pre-warmed complete cell culture medium

-

Sterile conical tubes or microcentrifuge tubes

Procedure:

-

Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.

-

Serial Dilution (Recommended): To minimize precipitation and ensure accurate dosing, perform serial dilutions. For example, to achieve a final concentration of 10 µM in the cell culture well: a. Prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of pre-warmed cell culture medium. This results in a 100 µM intermediate solution. Mix thoroughly by gentle pipetting or vortexing. b. Add the appropriate volume of the 100 µM intermediate solution to your cell culture plates. For example, add 100 µL of the 100 µM solution to 900 µL of medium in a well to achieve a final concentration of 10 µM.

-

Vehicle Control: It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used to treat the cells.

-